4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an oxazole ring, a phenyl group, and bis(methylsulfanyl)methylidene substituents, which contribute to its distinctive properties.
Scientific Research Applications
4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and ability to produce complex structures in a single step. One common method involves the reaction of Meldrum’s acid derivatives with carbon disulfide and other reagents under specific conditions . The reaction is usually carried out in a one-pot process, which simplifies the synthesis and enhances yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and one-pot synthesis can be scaled up for industrial applications. The use of Meldrum’s acid derivatives and carbon disulfide in a controlled environment ensures the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with various molecular targets. The bis(methylsulfanyl) groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[bis(methylsulfanyl)methylidene]malononitrile: This compound shares the bis(methylsulfanyl)methylidene group but has a different core structure.
5-[bis(methylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Another compound with similar substituents but a different heterocyclic ring.
Uniqueness
4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of an oxazole ring, a phenyl group, and bis(methylsulfanyl)methylidene substituents.
Properties
IUPAC Name |
4-[bis(methylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-16-12(17-2)9-11(14)15-10(13-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMDYAMIKLTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C1C(=O)OC(=N1)C2=CC=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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